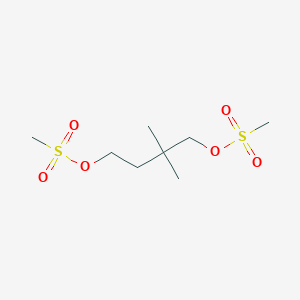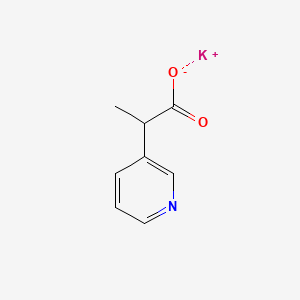
Potassium2-(pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of carboxylate salts It is derived from the reaction of potassium hydroxide with 2-(pyridin-3-yl)propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2-(pyridin-3-yl)propanoate can be synthesized through the neutralization reaction of 2-(pyridin-3-yl)propanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C8H9NO2+KOH→C8H8KNO2+H2O
Industrial Production Methods
In an industrial setting, the production of potassium 2-(pyridin-3-yl)propanoate involves the use of large-scale reactors where the acid and base are mixed in stoichiometric amounts. The reaction mixture is then stirred and allowed to react completely. The product is isolated by evaporating the solvent and recrystallizing the solid from a suitable solvent such as ethanol or water.
化学反応の分析
Types of Reactions
Potassium 2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
科学的研究の応用
Potassium 2-(pyridin-3-yl)propanoate is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of potassium 2-(pyridin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The carboxylate group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
- Potassium 2-(pyridin-2-yl)propanoate
- Potassium 2-(pyridin-4-yl)propanoate
- Potassium 2-phenylpropanoate
Uniqueness
Potassium 2-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position analogs. This unique positioning can lead to different biological activities and applications in research and industry.
特性
分子式 |
C8H8KNO2 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
potassium;2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C8H9NO2.K/c1-6(8(10)11)7-3-2-4-9-5-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
QDSPPFZSFBCYHO-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CN=CC=C1)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
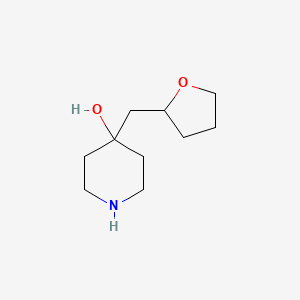
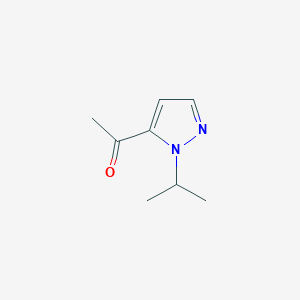
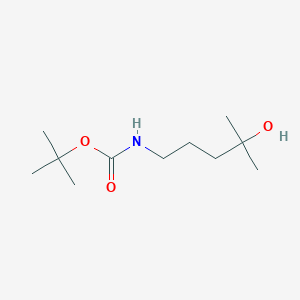
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
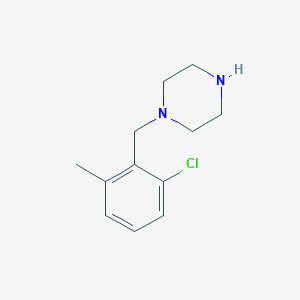
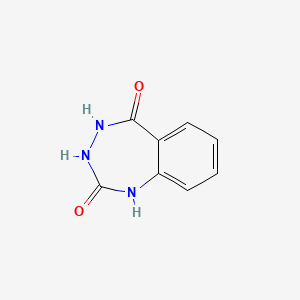
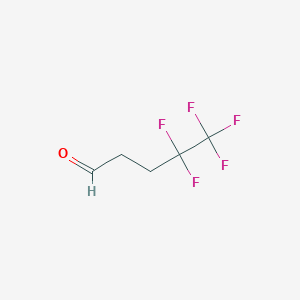
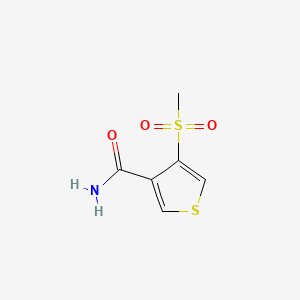
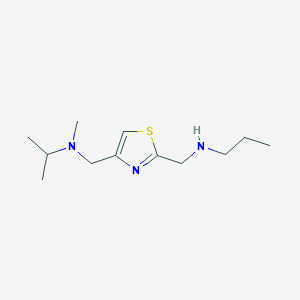
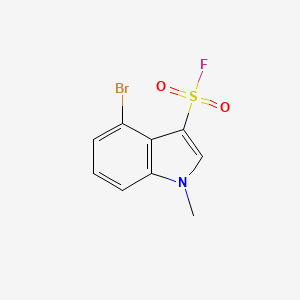

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
